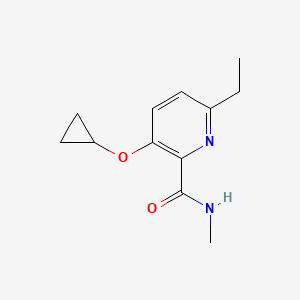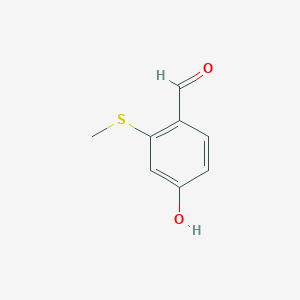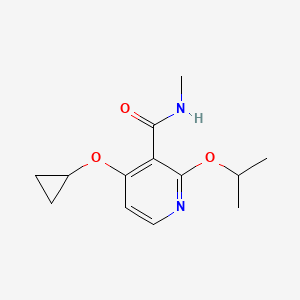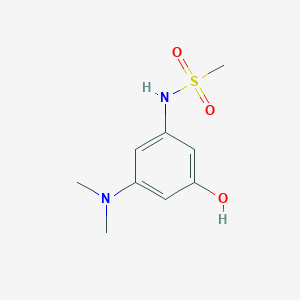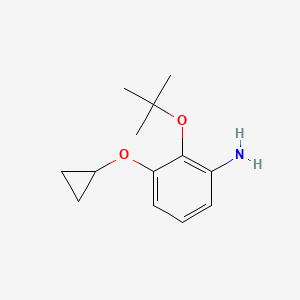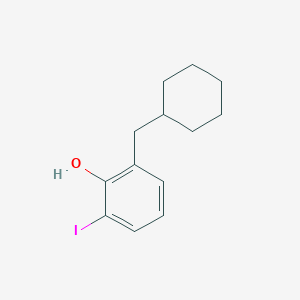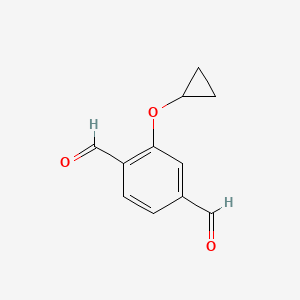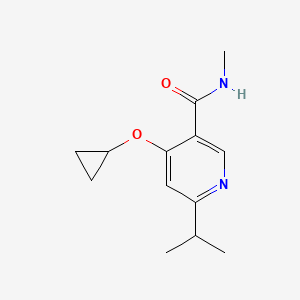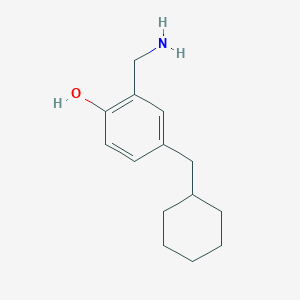
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a cyclohexylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(cyclohexylmethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol, which is then subjected to a series of reactions to introduce the aminomethyl and cyclohexylmethyl groups.
Aminomethylation: The phenol undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic conditions. This reaction introduces the aminomethyl group at the ortho or para position relative to the hydroxyl group.
Cyclohexylmethylation: The intermediate product is then subjected to Friedel-Crafts alkylation using cyclohexylmethyl chloride and a Lewis acid catalyst such as aluminum chloride. This step introduces the cyclohexylmethyl group at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The aminomethyl group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring is further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
科学的研究の応用
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-(Aminomethyl)-4-(cyclohexylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with active sites of enzymes, while the aminomethyl and cyclohexylmethyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate enzyme activity and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)phenol: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially less bioactive.
4-(Cyclohexylmethyl)phenol: Lacks the aminomethyl group, which may reduce its ability to interact with certain enzymes and receptors.
2-(Aminomethyl)-4-(methyl)phenol: Contains a methyl group instead of a cyclohexylmethyl group, which may alter its hydrophobicity and binding properties.
Uniqueness
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol is unique due to the presence of both the aminomethyl and cyclohexylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with a wide range of molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
2-(aminomethyl)-4-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C14H21NO/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8,10,15H2 |
InChIキー |
WIGVUZPQFKRUGW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


